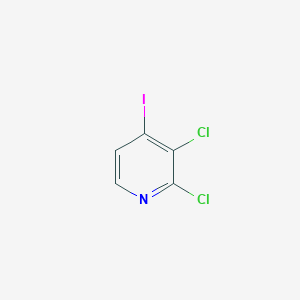

2,3-Dichloro-4-iodopyridine

Descripción

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridines serve as crucial starting materials in a multitude of organic synthesis endeavors. eurekalert.orgkubikat.org The pyridine ring is a fundamental structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.net The presence of halogen substituents on this ring system provides reactive handles that allow for a wide array of chemical transformations.

These halogenated scaffolds are particularly valuable for several reasons:

Nucleophilic Substitution: They are excellent substrates for nucleophilic aromatic substitution reactions, enabling the introduction of a variety of functional groups. eurekalert.orgkubikat.org

Cross-Coupling Reactions: The carbon-halogen bond is a key platform for modern transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Negishi), which are cornerstones of contemporary carbon-carbon and carbon-heteroatom bond formation. researchgate.netambeed.com

Medicinal Chemistry: The resulting substituted pyridine compounds are often explored for their medicinal properties, forming the core of many drug candidates. eurekalert.orgkubikat.orgresearchgate.net

The direct synthesis of highly substituted pyridines can be challenging; therefore, perhalopyridines and other polyhalogenated pyridines offer a synthetically advantageous route to these complex targets. eurekalert.orgkubikat.org Their well-defined reactivity allows for selective and sequential functionalization, a critical aspect in the total synthesis of complex molecules.

Strategic Importance of 2,3-Dichloro-4-iodopyridine as a Versatile Synthetic Intermediate

Within the family of halogenated pyridines, this compound stands out as a particularly strategic and versatile synthetic intermediate. cymitquimica.com Its utility stems from the differential reactivity of the three halogen atoms attached to the pyridine core. The iodine atom at the 4-position is significantly more reactive than the chlorine atoms at the 2- and 3-positions in many common synthetic transformations.

This reactivity difference is crucial for selective functionalization:

The Carbon-Iodine (C-I) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making the iodo-substituent a better leaving group in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

This chemoselectivity allows chemists to target the 4-position for modification while leaving the two chloro-substituents intact for subsequent reactions.

This "stepwise" or "sequential" functionalization capability makes this compound a powerful building block for the programmed synthesis of tetra-substituted pyridines, which are otherwise difficult to access. It provides a reliable pathway to introduce diverse functionalities at specific positions on the pyridine ring, a highly desirable feature in the fields of drug discovery and materials science. cymitquimica.com

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and structurally similar polyhalopyridines is heavily focused on leveraging its selective reactivity in advanced organic reactions. The primary trajectory involves its use in transition metal-catalyzed cross-coupling reactions to create complex, functionalized pyridine derivatives.

Key research areas include:

Suzuki-Miyaura Coupling: Reacting this compound with various organoboron compounds to form new carbon-carbon bonds at the 4-position. Research focuses on optimizing catalyst systems to achieve high yields and functional group tolerance. researchgate.netnih.gov

Sonogashira Coupling: The selective reaction with terminal alkynes, catalyzed by palladium and copper complexes, to introduce alkynyl groups at the 4-position. researchgate.net

Negishi Coupling: The use of organozinc reagents to couple with the C4-iodo position, a method known for its functional group tolerance and utility in creating complex molecular scaffolds. researchgate.netchemrxiv.org

Buchwald-Hartwig Amination: The selective formation of carbon-nitrogen bonds at the 4-position, providing access to a wide range of arylamino- and alkylamino-substituted pyridines. thieme-connect.de

These modern synthetic methods enable the creation of diverse molecular libraries based on the 2,3-dichloro-pyridine scaffold. The resulting products are often evaluated for biological activity or for their properties as advanced materials, highlighting the compound's role as a gateway to novel chemical entities. mdpi.com The development of protocols for the late-stage functionalization of complex molecules using such building blocks is also an active area of investigation. nih.govnih.gov

Interactive Data Tables

Table 1: Regioselectivity in Reactions of this compound

This table summarizes the expected regioselective outcome of common reactions, highlighting the synthetic utility derived from the differential reactivity of the halogen substituents.

| Reaction Type | Primary Reactive Site | Secondary Reactive Site(s) | Rationale |

| Suzuki-Miyaura Coupling | C4-Iodo | C2/C3-Chloro (under harsher conditions) | The C-I bond is more susceptible to oxidative addition by Pd(0) catalysts than the stronger C-Cl bonds. researchgate.netnih.gov |

| Sonogashira Coupling | C4-Iodo | C2/C3-Chloro (generally unreactive) | This reaction is highly selective for aryl iodides over aryl chlorides under standard conditions. researchgate.net |

| Nucleophilic Aromatic Substitution | C4-Iodo | C2-Chloro | The iodine is a better leaving group. The C2 position is also activated by the ring nitrogen, but typically requires more forcing conditions for substitution compared to the C4-iodo position. |

Table 2: Representative Examples of Cross-Coupling Reactions with Halopyridines

This table provides examples of typical cross-coupling reactions that are analogous to the transformations undertaken with this compound, showcasing the types of bonds that can be formed.

| Coupling Reaction | Reagent | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C(sp²) - C(sp²) |

| Heck | Alkene | Pd(OAc)₂ / Ligand (e.g., PPh₃) | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C(sp²) - C(sp) |

| Negishi | Organozinc Halide | Pd(PPh₃)₄ | C(sp²) - C(sp²)/C(sp³) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP) | C(sp²) - N |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPBPDPXVUBWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661263 | |

| Record name | 2,3-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889865-45-6 | |

| Record name | 2,3-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICHLORO-4-IODOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dichloro 4 Iodopyridine

Regioselective Synthesis Approaches to 2,3-Dichloro-4-iodopyridine

The primary challenge in the synthesis of this compound lies in achieving the precise regiochemical placement of the three distinct halogen substituents on the pyridine (B92270) ring. The inherent electronic properties of the pyridine nucleus, compounded by the presence of two deactivating chloro groups, necessitate sophisticated strategies to control the position of the incoming iodo group.

Directed Halogenation Techniques for Pyridine Derivatives

Directed halogenation, particularly through metalation-halogenation sequences, offers a powerful tool for the regioselective functionalization of pyridine rings. In the context of this compound synthesis, this approach hinges on the selective deprotonation of the 4-position of a 2,3-dichloropyridine (B146566) precursor, followed by quenching with an electrophilic iodine source.

Recent studies on the lithiation of 2,3-dihalopyridines have illuminated the critical role of kinetic versus thermodynamic control in determining the site of deprotonation. nih.govthecatalyst.orgwikipedia.orglibretexts.org It has been demonstrated that under kinetically controlled conditions (i.e., low temperatures and short reaction times), deprotonation occurs at the most acidic C-H bond, which in the case of 2,3-dihalopyridines is the C4 position. Conversely, at higher temperatures, a thermodynamically favored "halogen dance" rearrangement can occur, leading to the formation of a more stable organolithium species at a different position. nih.govwikipedia.orgkobe-u.ac.jpwhiterose.ac.ukclockss.org

Specifically, the synthesis of this compound can be envisaged via a kinetically controlled lithiation of 2,3-dichloropyridine. By employing a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), the proton at the C4 position can be selectively abstracted. The resulting 2,3-dichloro-4-lithiopyridine intermediate can then be trapped in situ with a suitable electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the desired this compound.

A study on the continuous-flow lithiation of 2-chloro-3-bromopyridine demonstrated that at -60 °C, the kinetically favored deprotonation at the 4-position was the major pathway. nih.gov This provides strong evidence that a similar strategy would be effective for the regioselective synthesis of this compound from 2,3-dichloropyridine.

Table 1: Influence of Temperature on the Lithiation of 2,3-Dihalopyridines

| Substrate | Base | Temperature (°C) | Major Product | Control | Reference |

| 2-Chloro-3-bromopyridine | LDA | -60 | 2-Chloro-3-bromo-4-lithiopyridine | Kinetic | nih.gov |

| 2-Chloro-3-bromopyridine | LDA | -20 | 2-Chloro-4-bromo-3-lithiopyridine | Thermodynamic | nih.gov |

Stereocontrolled Functionalization Strategies

For the synthesis of the achiral target molecule, this compound, stereocontrolled functionalization strategies are not directly applicable to the final product itself. However, the principles of stereocontrol can be highly relevant in the synthesis of chiral derivatives of this compound, which may be of interest for certain applications in medicinal chemistry or materials science. Chiral directing groups or catalysts could be employed to introduce substituents in a stereoselective manner on a side chain attached to the pyridine ring, or in more complex scenarios, to achieve atroposelective synthesis of sterically hindered biaryl systems derived from this compound.

Precursor Design and Chemical Transformations for this compound Synthesis

The rational design of precursors and the strategic application of chemical transformations are paramount for the successful synthesis of this compound. This section explores the utilization of dihalopyridine building blocks and the interconversion of functional groups to introduce the required halogen atoms.

Utilization of Dihalopyridine Building Blocks

The most direct precursor for the synthesis of this compound is 2,3-dichloropyridine. The synthesis of this key intermediate can be achieved through several routes. One common method involves the Sandmeyer reaction of 3-amino-2-chloropyridine. Another approach starts from 2,3,6-trichloropyridine, where the chloro group at the 6-position is selectively removed.

Once 2,3-dichloropyridine is obtained, the challenge lies in the regioselective introduction of the iodine atom at the 4-position, as discussed in section 2.1.1. The electron-deficient nature of the 2,3-dichloropyridine ring makes direct electrophilic iodination challenging, as the ring is deactivated towards electrophilic attack. acs.orgresearchgate.net Therefore, the directed metalation approach is generally preferred.

Functional Group Interconversions for Halogen Introduction

An alternative and powerful strategy for the synthesis of this compound involves the interconversion of a pre-installed functional group at the 4-position of a 2,3-dichloropyridine scaffold. organic-chemistry.orgorganic-chemistry.org A particularly attractive approach is the use of an amino group as a precursor to the iodo group via a Sandmeyer-type reaction.

This synthetic route would commence with the preparation of 2,3-dichloro-4-aminopyridine. The synthesis of related polychlorinated 2-aminopyridines has been reported, suggesting that this precursor is accessible. tandfonline.com For instance, the synthesis of 2-amino-4-chloropyridine (B16104) has been achieved on a large scale, and this compound has been used to prepare various polychlorinated 2-aminopyridines. tandfonline.com

Once 2,3-dichloro-4-aminopyridine is synthesized, it can be converted to the corresponding diazonium salt by treatment with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid. The subsequent reaction of the diazonium salt with an iodide source, such as potassium iodide, would then yield the target molecule, this compound. The Sandmeyer reaction is a well-established and reliable method for the introduction of halogens onto aromatic and heteroaromatic rings.

Table 2: Key Functional Group Interconversions in Pyridine Synthesis

| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |

| -NH₂ | 1. NaNO₂, H⁺ 2. KI | -I | Sandmeyer Reaction |

| -H | 1. LDA 2. I₂ | -I | Directed Metalation-Iodination |

| -Br | 1. n-BuLi 2. I₂ | -I | Halogen-Metal Exchange-Iodination |

Catalytic Systems in this compound Synthesis

While stoichiometric methods like directed metalation and Sandmeyer reactions are effective, the development of catalytic approaches for the synthesis of this compound is highly desirable from the perspectives of atom economy and sustainability. Catalytic C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto aromatic and heteroaromatic rings, thereby avoiding the need for pre-functionalized substrates.

The direct C-H iodination of electron-deficient pyridines is a challenging transformation. However, transition metal catalysis, particularly with palladium, has shown promise in activating C-H bonds for halogenation. While a specific catalytic system for the direct 4-iodination of 2,3-dichloropyridine has not been extensively reported, related systems for the iodination of other heteroaromatics provide a basis for future research.

For example, disulfide-catalyzed electrophilic iodination of various electron-rich aromatic compounds has been developed, although its applicability to highly electron-deficient pyridines remains to be demonstrated. organic-chemistry.org Additionally, iodination methods using iodic acid under strongly acidic conditions have been reported for deactivated aromatic compounds, which could potentially be adapted for the iodination of 2,3-dichloropyridine. nih.gov

Future research in this area could focus on the development of tailored catalytic systems, potentially involving directing groups transiently installed on the pyridine nitrogen or utilizing novel ligand designs to control the regioselectivity of C-H iodination on the 2,3-dichloropyridine scaffold.

Palladium-Catalyzed Reaction Pathways

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While the direct palladium-catalyzed iodination of 2,3-dichloropyridine at the C-4 position is not a commonly reported transformation, the principles of palladium catalysis offer several potential, albeit challenging, routes.

The primary challenge in the direct C-H functionalization of 2,3-dichloropyridine is achieving regioselectivity. The pyridine nitrogen and the two chlorine atoms electronically influence the ring, making the C-H bonds at positions 4, 5, and 6 chemically distinct. Typically, C-H activation is directed by steric and electronic factors, as well as by any directing groups present on the substrate. In the absence of a strong directing group, achieving selective activation at the C-4 position over the C-5 or C-6 positions is a significant synthetic hurdle.

Research into the functionalization of dihalopyridines often reveals that halides adjacent to the ring nitrogen (α-position) are conventionally more reactive in palladium-catalyzed cross-couplings. However, studies on 2,4-dichloropyridines have shown that C-4 selective coupling can be achieved under specific ligand-controlled or ligand-free conditions. nih.gov One proposed mechanism in certain reactions involves the initial conversion of a chloropyridine to an iodopyridine in situ by an iodide salt (e.g., KI), which then undergoes a more facile palladium-catalyzed cross-coupling at the C-I bond. nih.gov This suggests a potential two-step, one-pot approach where a palladium catalyst facilitates a subsequent reaction after the initial iodination.

A more direct, though technologically advanced, approach involves the palladium-catalyzed electrochemical C-H iodination of arylpyridine derivatives. elsevierpure.com This method has been demonstrated for 1-arylpyridine N-oxides using I2 as the iodine source, showcasing that palladium can catalyze such iodinations under specific conditions. elsevierpure.com Adapting such a method for 2,3-dichloropyridine would require overcoming challenges related to substrate reactivity and directing the iodination specifically to the C-4 position.

The table below summarizes various palladium-catalyzed reactions involving pyridine derivatives, illustrating the versatility of this catalyst in modifying the pyridine scaffold, which could be conceptually applied to the synthesis or subsequent reaction of this compound.

| Reaction Type | Substrate Example | Catalyst/Reagents | Product Type | Reference |

| Suzuki Cross-Coupling | 2,4-Dichloropyridine | Pd(PEPPSI)(IPr), Arylboronic acid | C-4 Arylated Pyridine | nih.gov |

| C-H Trifluoroethylation | Aryl Iodide | Palladium Catalyst, CF3CH2I | ortho-Trifluoroethylstyrene | nih.gov |

| Electrochemical C-H Iodination | Isoquinoline N-oxide | Palladium Catalyst, I2, Electrochemical Oxidation | Iodinated Isoquinoline N-oxide | elsevierpure.com |

| Cascade Heck Reaction | Aryl Iodide | Palladium Catalyst | ortho-substituted Styrene | nih.gov |

Non-Traditional Synthetic Activation Methods

To overcome the limitations of traditional thermal heating, such as long reaction times and side-product formation, non-traditional activation methods like microwave irradiation and ultrasound have been explored for the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat through dielectric loss. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. While a specific microwave-assisted synthesis for this compound is not prominently documented, the method has been successfully applied to the synthesis of various substituted pyridine and fused-pyridine systems. rsc.orgnih.govnih.govrsc.org For instance, the one-pot, three-component synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been efficiently carried out under microwave irradiation, demonstrating the utility of this method for constructing complex pyridine-based scaffolds in short timeframes. rsc.org The known synthesis of this compound via lithiation of 2,3-dichloropyridine followed by iodination involves cryogenic temperatures. Applying microwave technology would be unconventional for such low-temperature organometallic reactions, but it could potentially be applied to other synthetic routes, such as a hypothetical halogen exchange (Finkelstein) reaction, to accelerate the process.

The following table presents examples of pyridine derivatives synthesized using microwave assistance, highlighting the significant rate enhancements achieved.

| Product Type | Reaction | Conventional Time | Microwave Time | Yield (Microwave) | Reference |

| Imidazo[1,2-a]pyridines | Three-component reaction | 10-12 h | 15-20 min | Good to Very Good | rsc.org |

| Pyrido[3,2-f] nih.govnih.govthiazepines | Cyclization | Not specified | 30 min | 85% | nih.gov |

| 2,3-Dihydro-4-pyridinones | Condensation | Not specified | < 120 s | 18-19% | nih.gov |

| 1,4-Dihydropyridine Nucleosides | Hantzsch Condensation | 12 h | 10-15 min | 86-96% | rsc.org |

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of chemical reactivity. This method is known to improve reaction rates and yields in various heterocyclic syntheses. nih.govrsc.orgnih.gov The physical effects of sonication, such as enhanced mass transport and the cleaning of reactant surfaces, could be particularly beneficial for heterogeneous reactions. In the context of this compound synthesis, applying ultrasound to the iodination step could potentially increase the reaction rate and efficiency. Reviews on the topic have highlighted the successful application of ultrasound in the synthesis of pyrimidines and other fused heterocyclic systems, often under milder conditions and in shorter times compared to conventional methods. nih.govresearchgate.netresearchgate.net

Flow Chemistry

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, along with superior heat and mass transfer. This technology is particularly advantageous for handling hazardous reagents or highly exothermic reactions, such as the lithiation commonly used to prepare this compound. Performing the lithiation and subsequent iodination in a flow reactor could significantly improve the safety and scalability of the process by minimizing the accumulation of reactive intermediates and enabling rapid quenching. nih.govnih.gov The ability to couple reaction steps without isolating intermediates makes flow chemistry a powerful tool for multi-step syntheses of active pharmaceutical ingredients and other complex molecules. mdpi.com

Reactivity and Mechanistic Investigations of 2,3 Dichloro 4 Iodopyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The reactivity of the pyridine ring is fundamentally influenced by the electronegative nitrogen atom, which reduces the electron density of the ring system compared to benzene. This inherent electron deficiency makes pyridines less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The presence of halogen substituents further modulates this reactivity.

Nucleophilic aromatic substitution on pyridine derivatives preferentially occurs at positions ortho (C2, C6) and para (C4) to the nitrogen atom. yonedalabs.com This regioselectivity is dictated by the ability of the electronegative nitrogen to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. When a nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge is located on the nitrogen atom, which is a significant stabilizing contributor. yonedalabs.com In contrast, attack at the C3 or C5 positions does not allow for this charge delocalization onto the nitrogen, resulting in a less stable intermediate and a much slower reaction. wikipedia.org

In the case of 2,3-dichloro-4-iodopyridine, both the C2 and C4 positions are activated for nucleophilic attack. The C2 position is occupied by a chlorine atom, and the C4 position by an iodine atom. The C3 position, being meta to the nitrogen, is significantly less reactive. wikipedia.org The regioselectivity of an SNAr reaction on this substrate is therefore determined by the competition between substitution at C2 and C4. This outcome depends on two primary factors: the electronic activation at each position and the relative leaving group ability of chloride versus iodide.

While the C-F bond is typically the most labile in SNAr reactions where the nucleophilic attack is the rate-determining step, the leaving group ability for heavier halogens (Cl, Br, I) can be more complex and context-dependent. However, the C4 position (para) is often more electronically activated for SNAr than the C2 position (ortho). For many dihalopyridines, nucleophilic aromatic substitution reactions tend to proceed preferentially at the C4 position. nih.gov

Halogen substituents exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). researchgate.net Due to their high electronegativity, the inductive effect of halogens is dominant, causing them to be deactivating groups in the context of electrophilic aromatic substitution. nrochemistry.comnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of organic halides in these reactions is highly dependent on the identity of the halogen. For palladium-catalyzed reactions, the reactivity of the C-X bond generally follows the order: C-I > C-OTf > C-Br >> C-Cl. libretexts.org This predictable trend allows for highly regioselective reactions on polyhalogenated substrates like this compound.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern organic synthesis for C-C bond formation. organic-chemistry.orgyoutube.com Given the differential reactivity of carbon-halogen bonds, the Suzuki reaction on this compound proceeds with exceptional regioselectivity at the C4 position. The palladium catalyst preferentially undergoes oxidative addition into the weaker, more reactive C-I bond, leaving the stronger C-Cl bonds at the C2 and C3 positions intact. wikipedia.org This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C4 position.

| Entry | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,3-Dichloro-4-phenylpyridine | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2,3-Dichloro-4-(4-methoxyphenyl)pyridine | ~92 |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 2,3-Dichloro-4-(thiophen-2-yl)pyridine | ~88 |

This table presents representative, literature-based examples for Suzuki-Miyaura couplings on substrates similar to this compound to illustrate typical conditions and outcomes. The high yields demonstrate the excellent selectivity for the C-I bond.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction's selectivity is governed by the relative reactivity of the halide leaving groups. The reaction occurs almost exclusively at the C4-I bond of this compound. libretexts.orglibretexts.org This high selectivity enables the synthesis of 4-alkynyl-2,3-dichloropyridines, which are valuable intermediates for pharmaceuticals and materials science. youtube.com The mild reaction conditions tolerate a wide range of functional groups on the alkyne coupling partner. wikipedia.org

| Entry | Alkyne | Catalyst / Cocatalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2,3-Dichloro-4-(phenylethynyl)pyridine | ~94 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 2,3-Dichloro-4-((trimethylsilyl)ethynyl)pyridine | ~90 |

| 3 | 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Acetonitrile | 2,3-Dichloro-4-(hept-1-yn-1-yl)pyridine | ~85 |

This table presents representative, literature-based examples for Sonogashira couplings on substrates similar to this compound to illustrate typical conditions and high regioselectivity.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The mechanism follows a Pd(0)/Pd(II) catalytic cycle, and like other cross-coupling reactions, the oxidative addition step is sensitive to the nature of the C-X bond. Consequently, the Heck reaction of this compound with various alkenes proceeds selectively at the C4 position. This allows for the synthesis of 4-vinyl- or 4-styrenyl-2,3-dichloropyridines, providing a direct route to olefinated pyridine derivatives while preserving the chlorine substituents for potential subsequent transformations.

| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | (E)-2,3-Dichloro-4-styrylpyridine | ~80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | (E)-Butyl 3-(2,3-dichloropyridin-4-yl)acrylate | ~88 |

| 3 | 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 2,3-Dichloro-4-(oct-1-en-2-yl)pyridine | ~75 |

This table presents representative, literature-based examples for Heck reactions on substrates similar to this compound, highlighting the selective olefination at the most reactive C-I bond.

Buchwald-Hartwig Amination and N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.netwikipedia.org In the case of this compound, the reaction is expected to occur selectively at the C-4 position due to the higher reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst compared to the carbon-chlorine bonds. libretexts.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to afford the N-arylated product and regenerate the catalyst. wikipedia.org

The choice of catalyst, ligand, and base is crucial for a successful transformation. Modern Buchwald-Hartwig amination protocols often employ bulky, electron-rich phosphine (B1218219) ligands which facilitate both the oxidative addition and reductive elimination steps. semanticscholar.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | RuPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

While specific studies on this compound are not extensively documented in the reviewed literature, the amination of various iodo- and chloropyridines has been successfully demonstrated. acs.org For instance, the amination of 3-iodopyridine (B74083) has been achieved in good yield. acs.org The electron-withdrawing nature of the two chlorine atoms in this compound is expected to enhance the reactivity of the C-I bond towards oxidative addition, potentially allowing for milder reaction conditions compared to less electron-deficient iodopyridines.

Negishi Coupling and Organometallic Reagents

The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org For this compound, the coupling is anticipated to proceed selectively at the C-4 position, again leveraging the greater reactivity of the C-I bond. wikipedia.org

Organozinc reagents, which are the key nucleophilic partners in this reaction, can be prepared from the corresponding organic halides and activated zinc metal. wikipedia.org They offer a good balance of reactivity and functional group tolerance. The general catalytic cycle of the Negishi coupling involves oxidative addition of the aryl halide to the metal center, transmetalation with the organozinc reagent, and reductive elimination to form the C-C bond. wikipedia.org

Table 2: General Parameters for Negishi Coupling of Aryl Iodides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Organometallic Reagent | R-Zn-X (R = alkyl, aryl; X = Cl, Br, I) |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

The scope of the Negishi coupling is broad, allowing for the introduction of a wide variety of alkyl and aryl groups. nih.gov The reaction can be performed as a one-pot procedure where the organozinc reagent is generated in situ and then coupled with the aryl halide. nih.gov This approach avoids the isolation of often sensitive organozinc compounds. nih.gov

Lithiation and Metalation Chemistry of this compound

The reaction of this compound with strong bases, such as organolithium reagents, can lead to several interesting and synthetically useful transformations, including directed ortho metalation and halogen dance reactions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective deprotonation of aromatic and heteroaromatic compounds. wikipedia.org The reaction is guided by a directing metalation group (DMG), which coordinates to the organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.org In the context of substituted pyridines, halogen atoms can act as DMGs. researchgate.net

For this compound, the chlorine atom at the C-2 position could potentially direct lithiation to the C-3 position. However, the presence of multiple halogens complicates the regioselectivity. It has been shown that a 2-chloropyridyl group can act as a directing group for the metalation of an attached aryl ring. acs.org In the case of 2-chloropyridine (B119429) itself, reaction with LDA (lithium diisopropylamide) leads to exclusive ortho metalation at the C-3 position, whereas reaction with BuLi can lead to addition reactions. nih.gov The C-2 chloro substituent in this compound would be expected to direct lithiation to the C-3 position. However, this position is already substituted with a chlorine atom. Therefore, deprotonation at an alternative site or a different reaction pathway, such as a halogen dance, becomes more likely.

Halogen Dance Reactions and Regioisomeric Transformations

The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. clockss.org This reaction typically occurs when a halogenated aromatic compound is treated with a strong base, such as LDA, at low temperatures. nih.gov The process involves a series of deprotonation and halogenation steps, leading to the migration of the halogen to a different position on the ring. kobe-u.ac.jp

In the case of 2,3-dihalopyridines, a "halogen dance" has been observed where a lithiated intermediate can rearrange to a more thermodynamically stable regioisomer before being trapped by an electrophile. nih.gov For instance, the lithiation of 2-chloro-3-bromopyridine can lead to a rearranged (pyridin-4-yl)lithium species. nih.gov The regioselectivity between direct deprotonation and the halogen dance pathway is often dependent on the reaction temperature. nih.gov

For this compound, treatment with a strong base like LDA could potentially lead to a halogen dance, where the iodine atom at the C-4 position migrates to a different position. The thermodynamically more stable lithiated species is often the one that is trapped. kobe-u.ac.jp The precise outcome would depend on the specific reaction conditions, including the base used, the temperature, and the duration of the reaction.

Table 3: Factors Influencing Halogen Dance Reactions

| Factor | Influence on Outcome |

| Base | Strong, non-nucleophilic bases like LDA are typically used. |

| Temperature | Lower temperatures often favor the kinetic product, while higher temperatures can promote rearrangement to the thermodynamic product. nih.gov |

| Substituents | The nature and position of other substituents on the ring can influence the stability of the lithiated intermediates and thus the direction of the halogen dance. kobe-u.ac.jp |

Other Significant Reaction Pathways

Beyond the reactions discussed above, this compound can undergo other transformations, such as nucleophilic substitution reactions.

Hydrazine (B178648) Derivatization

The reaction of halogenated pyridines with hydrazine is a common method for the synthesis of hydrazinylpyridines. In the case of this compound, the chlorine atom at the C-2 position is the most likely site for nucleophilic aromatic substitution by hydrazine. This is because the pyridine nitrogen atom activates the C-2 and C-6 positions towards nucleophilic attack.

The synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566) and hydrazine hydrate (B1144303) has been reported. nih.gov The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol. nih.gov By analogy, the reaction of this compound with hydrazine hydrate is expected to yield 3-chloro-4-iodo-2-hydrazinylpyridine.

Table 4: Typical Conditions for Hydrazine Derivatization of Chloropyridines

| Parameter | Condition |

| Nucleophile | Hydrazine hydrate |

| Solvent | Ethanol, N,N-Dimethylformamide |

| Temperature | Reflux |

The resulting hydrazinylpyridine derivative is a valuable intermediate for the synthesis of more complex heterocyclic systems, including compounds with potential biological activity. nih.gov

Cycloaddition Reactions and Fused Heterocycle Formation

The strategic placement of halogen substituents on the pyridine ring of this compound offers a versatile platform for the construction of fused heterocyclic systems. The carbon-iodine bond at the C4 position is particularly amenable to palladium-catalyzed reactions, enabling intramolecular cyclizations to form novel polycyclic structures. Research in this area has demonstrated the utility of intramolecular Heck reactions for the synthesis of complex fused pyridines.

One notable application involves the palladium-catalyzed intramolecular cyclization of a derivative of this compound to synthesize a fused bicyclic system. In this process, the starting iodo-alkene, prepared from this compound, undergoes an intramolecular Heck reaction to yield a dihydropyrido[4,3-b]azepin-5-one derivative. This reaction highlights the reactivity of the C4-iodo substituent in forming new carbon-carbon bonds under palladium catalysis.

The reaction proceeds by the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by the insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.

Detailed findings from this research are summarized in the table below, illustrating the specific conditions and outcomes of the intramolecular Heck reaction.

| Reactant | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| (Z)-N-(2-(2,3-dichloropyridin-4-yl)allyl)-N,4-dimethylbenzenesulfonamide | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 2 | 8-chloro-3-methylene-4-tosyl-2,3,4,6-tetrahydropyrido[4,3-b]azepin-5(1H)-one | 80 |

This synthetic strategy provides a direct route to novel and complex heterocyclic frameworks that are of interest in medicinal chemistry and materials science. The retention of the chlorine atoms at the C2 and C3 positions in the product allows for further functionalization, making this compound a valuable building block in organic synthesis.

Derivatization Strategies and Complex Molecule Construction

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The strategic functionalization of 2,3-dichloro-4-iodopyridine is pivotal for creating a diverse library of pyridine-based molecules. The inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds are exploited to achieve controlled, stepwise modifications of the pyridine scaffold.

The presence of multiple halogen atoms on the pyridine ring provides distinct reaction sites for introducing a wide array of functional groups through various cross-coupling reactions. The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bonds at the C2 and C3 positions, particularly in transition metal-catalyzed reactions. This reactivity hierarchy allows for selective functionalization at the C4-position while leaving the chloro groups intact for subsequent transformations.

Common strategies for introducing new functionalities include:

Suzuki Coupling: To form new carbon-carbon bonds by reacting the C4-iodo position with boronic acids or esters, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: To install alkynyl groups, which are valuable handles for further cyclization or derivatization reactions.

Heck Coupling: For the introduction of alkenyl substituents.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing primary or secondary amines.

Stille Coupling: Utilizing organotin reagents to form C-C bonds.

Following the initial reaction at the C4-position, the less reactive chloro groups at C2 and C3 can be targeted, often under more forcing reaction conditions or with different catalyst systems, to complete the synthesis of a polysubstituted pyridine.

Chemo- and regioselectivity are the cornerstones of utilizing this compound effectively. The term "chemoselectivity" here refers to the preferential reaction of one type of halogen over the other (I vs. Cl), while "regioselectivity" refers to the ability to target a specific position on the pyridine ring (C4 vs. C2 or C3).

The synthetic utility of this compound lies in a predictable, stepwise functionalization pathway. The C4-iodo group is the most labile site for oxidative addition to a transition metal catalyst (e.g., Palladium(0)), making it the primary site for cross-coupling. This allows for a first functionalization to occur exclusively at this position. Subsequently, the reactivities of the C2-Cl and C3-Cl bonds can be differentiated. The C2-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C3-position due to the electron-withdrawing effect of the ring nitrogen. This electronic difference enables a second, selective functionalization at the C2-position. Finally, the C3-Cl bond can be functionalized, typically requiring the most rigorous conditions. This stepwise approach provides a powerful tool for the controlled synthesis of precisely substituted pyridines that would be difficult to access through other means. nih.govnih.govnih.gov

Table 1: Stepwise Regioselective Functionalization Strategy for this compound

| Step | Target Position | Reaction Type | Typical Reagents/Catalyst | Resulting Intermediate |

|---|---|---|---|---|

| 1 | C4 | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base | 2,3-Dichloro-4-arylpyridine |

| 2 | C2 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | 2-Amino-3-chloro-4-arylpyridine |

| 3 | C3 | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 2-Amino-3-alkynyl-4-arylpyridine |

Development of Novel Heterocyclic Scaffolds Utilizing this compound

Beyond simple substitution, this compound serves as a foundational scaffold for constructing more complex, fused heterocyclic systems. By introducing appropriate functional groups in adjacent positions, intramolecular cyclization reactions can be triggered to build new rings onto the pyridine framework.

The synthesis of pyridine-fused systems involves the initial, selective derivatization of two or more positions on the this compound core, followed by a ring-closing reaction. For instance, a functional group introduced at the C4 position can be designed to react with a group subsequently installed at the C3 position. A common strategy involves introducing a nucleophilic group and an electrophilic group (or precursors to them) at adjacent sites.

For example, a synthetic sequence could begin with a Sonogashira coupling at C4 to introduce an alkyne. The adjacent chloro group at C3 could then be substituted with an amine or thiol. The resulting intermediate, an ortho-alkynyl-aminopyridine (or thiopyridine), is a perfect precursor for an intramolecular cyclization to form pyrido-fused systems like pyrido[3,4-b]pyrroles or thieno[3,4-c]pyridines. mdpi.comresearchgate.net This strategy transforms a simple substituted pyridine into a more complex and rigid polycyclic aromatic system, which is a common motif in pharmacologically active molecules. nih.gov

This versatile building block is also instrumental in creating bicyclic heteroaromatic scaffolds, which may include partially or fully saturated rings fused to the pyridine core. nih.govcam.ac.uk These scaffolds are of great interest in medicinal chemistry as they introduce three-dimensional complexity, moving away from the "flat" structures of purely aromatic systems. researchgate.net

A representative strategy involves the introduction of a side chain with a terminal olefin at one position, followed by a ring-closing metathesis (RCM) reaction. For example, the C4-iodo and C3-chloro positions could be functionalized with groups that are then linked by an olefin-containing tether. An intramolecular RCM reaction would then form a new ring fused across the C3 and C4 positions of the original pyridine. Another approach is to perform a Diels-Alder reaction, where functional groups attached to the pyridine act as part of the diene or dienophile, leading to the formation of a new six-membered ring. nih.gov These advanced synthetic strategies highlight the role of this compound as a key starting material for accessing novel chemical space.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization and Elucidation of Electronic Structures

Spectroscopic techniques are indispensable for confirming the identity and purity of 2,3-Dichloro-4-iodopyridine and for understanding its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the pyridine (B92270) ring. The molecule possesses two aromatic protons, and their chemical shifts and coupling constants provide definitive structural information.

¹H NMR: The proton at the C-5 position is expected to be a doublet, coupled to the proton at the C-6 position. The C-6 proton would, in turn, appear as a doublet. The electron-withdrawing effects of the nitrogen atom and the three halogen substituents would cause these protons to resonate at a lower field (higher ppm).

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to the halogens (C-2, C-3, C-4) would exhibit chemical shifts influenced by the specific electronegativity and anisotropic effects of each halogen. The C-4 carbon, bonded to iodine, would be significantly shifted downfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure.

Table 1: Illustrative ¹³C NMR Chemical Shifts for a Related Compound, 4-Iodopyridine (B57791) (Note: Data is for 4-Iodopyridine in CDCl₃ and serves as an example of expected signal regions.)

| Carbon Atom | Chemical Shift (ppm) |

| C-2, C-6 | 152.0 |

| C-3, C-5 | 129.5 |

| C-4 | 110.0 |

| Source: SpectraBase spectrabase.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. The combination of both techniques is powerful because some vibrational modes that are strong in IR may be weak in Raman, and vice versa. researchgate.net

For this compound, key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3150 cm⁻¹ region. pw.edu.pl

Ring Stretching: C=C and C=N stretching vibrations within the pyridine ring produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. pw.edu.pl

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching frequency is found at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Ranges for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3150 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1650 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 900 |

| C-Cl Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

| Source: General spectroscopic data pw.edu.placs.org |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula.

For this compound (C₅H₂Cl₂IN), the most significant feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and one iodine atom (monoisotopic ¹²⁷I) would create a distinctive cluster of peaks. libretexts.org This pattern is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the molecule.

Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways. Common fragmentation of halogenated pyridines involves the loss of halogen atoms or the entire pyridine ring cleavage, providing further structural confirmation. researchgate.net Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are particularly useful for analyzing molecules that might be fragile under other ionization methods, ensuring the molecular ion is observed with minimal fragmentation.

Quantum Chemical and Computational Studies

Theoretical calculations provide a powerful complement to experimental data, offering deep insights into the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. ijcce.ac.ir By optimizing the molecular geometry of this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is widely used to calculate various electronic properties:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a substituted pyridine, the nitrogen lone pair is typically an electron-rich site.

Vibrational Frequencies: DFT calculations can predict the IR and Raman spectra of a molecule. Comparing these calculated spectra with experimental ones aids in the definitive assignment of vibrational modes. researchgate.net

Thermodynamic Properties: Parameters such as enthalpy of formation, entropy, and heat capacity can be calculated, providing valuable thermodynamic data.

Studies on related dihalopyridines and other substituted pyridines have demonstrated the high accuracy of DFT methods (like B3LYP with a suitable basis set) in predicting these properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.comyoutube.com

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would help predict its behavior in various chemical reactions, such as its susceptibility to nucleophilic aromatic substitution or its role in cycloaddition reactions. The distribution of the HOMO and LUMO across the pyridine ring would indicate the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is calculated as the force acting on a positive test charge at various points around a molecule, arising from the molecule's electron and nuclei charge cloud. uni-muenchen.de The resulting potential is then mapped onto the molecular surface, typically an electron density isosurface, using a color scale. Regions of negative potential, shown in red, are susceptible to electrophilic attack, while areas of positive potential, depicted in blue, are prone to nucleophilic attack. researchgate.net

For this compound, it can be inferred that the nitrogen atom would still represent a region of significant negative potential. The presence of the electron-withdrawing chlorine and iodine atoms would likely result in a more positive (electron-deficient) electrostatic potential on the pyridine ring itself, compared to unsubstituted pyridine. The iodine atom is expected to exhibit a positive σ-hole, making it a potential site for halogen bonding interactions.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Nitrogen Atom | Negative (Electron-rich) | Site for electrophilic attack and hydrogen bonding |

| Iodine Atom (along C-I axis) | Positive (σ-hole) | Potential for halogen bonding interactions |

| Pyridine Ring | Generally Positive (Electron-deficient) | Reduced susceptibility to electrophilic aromatic substitution |

| Chlorine Atoms | Negative around the atoms, but electron-withdrawing overall | Contributes to the overall electron deficiency of the ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org

A crystal structure determination for this compound was not found in the provided search results. However, the crystal structure of the closely related compound, 2,3-Dichloropyridine (B146566), has been reported. researchgate.net Single-crystal X-ray diffraction analysis of 2,3-Dichloropyridine revealed that it crystallizes in the monoclinic space group C2/c. researchgate.net The pyridine ring is nearly planar. researchgate.net

The introduction of a bulky and highly polarizable iodine atom at the 4-position would be expected to have a significant impact on the crystal packing. The iodine atom could participate in halogen bonding, a type of non-covalent interaction that could influence the supramolecular architecture of the crystal. The increased molecular weight and size would also likely lead to changes in the unit cell parameters and crystal density.

| Parameter | Value |

|---|---|

| Chemical Formula | C5H3Cl2N |

| Molecular Weight | 147.98 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 3.805 (3) |

| b (Å) | 14.196 (12) |

| c (Å) | 10.68 (1) |

| β (°) | 97.221 (14) |

| Volume (ų) | 572.3 (9) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.717 |

Applications in Specialized Chemical Fields

Role as a Pharmaceutical Intermediate and Building Block in Drug Discovery

2,3-Dichloro-4-iodopyridine is a significant precursor in the synthesis of active pharmaceutical ingredients (APIs). The distinct reactivity of its substituents—the iodine atom being particularly susceptible to substitution reactions—allows for the strategic introduction of various functional groups, a crucial step in the development of new therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of many active pharmaceutical ingredients relies on the use of highly functionalized heterocyclic intermediates. Halogenated pyridines, such as this compound, are frequently employed due to their ability to undergo a variety of chemical transformations. The chlorine and iodine atoms can be selectively replaced or can activate adjacent positions on the pyridine (B92270) ring for further functionalization, making this compound a versatile scaffold in medicinal chemistry.

Development of Antiviral and Antibacterial Agents

While direct synthesis of antiviral or antibacterial agents using this compound is not extensively documented in publicly available literature, the broader class of halogenated pyridines is well-represented in antimicrobial research. Pyridine derivatives are known to exhibit a wide range of biological activities, and the introduction of halogen atoms can significantly enhance their potency. For instance, various pyridine-containing compounds have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govnih.gov The synthesis of novel dihydropyrido[2,3-d]pyrimidin-4-one derivatives has also been explored for their potential as antimicrobial agents. mdpi.com The 2,3-dichloro substitution pattern, in combination with the reactive iodine at the 4-position, provides a template that could be elaborated to produce novel candidates for antiviral and antibacterial drugs. nih.govnih.gov

Precursor for Kinase Inhibitors and Neurological Drug Development

Kinase inhibitors are a major class of targeted cancer therapeutics, and many of them incorporate a pyridine scaffold. nih.gov The development of pyrido[2,3-d]pyrimidin-7(8H)-ones as selective Threonine Tyrosine Kinase (TTK) inhibitors highlights the importance of the pyridine motif in this area. nih.gov Although a direct synthetic route from this compound is not specified, its structure is analogous to intermediates used in the synthesis of various kinase inhibitors where a di-substituted pyridine ring is a key feature. acs.orged.ac.ukgoogle.com

In the realm of neurological drug development, pyridine derivatives are also of significant interest. The exploration of compounds for the treatment of neurological disorders often involves the synthesis of complex heterocyclic molecules that can interact with specific receptors in the central nervous system. The functional group handles on this compound make it a plausible starting material for the synthesis of novel neurological drug candidates.

Contribution to mGluR2 Receptor Modulator Research

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a target for the treatment of various neurological and psychiatric disorders. nih.gov Research into mGluR2 modulators has involved the synthesis of complex pyridine derivatives. For example, the synthesis of a PET imaging ligand for mGluR2 involved a 2,6-dichloro-4-(2,4-difluorophenyl)pyridine (B1470470) intermediate. nih.gov This highlights the utility of dichlorinated pyridine scaffolds in this field. The structure of this compound, with its specific substitution pattern, offers a potential starting point for the development of novel mGluR2 negative allosteric modulators (NAMs). nih.govpatsnap.com

Table 1: Examples of Related Dichlorinated Pyridine Intermediates in mGluR2 Modulator Synthesis

| Intermediate | Application | Reference |

|---|---|---|

| Methyl 3-(2,6-Dichloro-4-(2,4-difluorophenyl)pyridin-3-yl)-propanoate | Synthesis of a PET imaging ligand for mGluR2 | nih.gov |

Utilization in Agrochemical Synthesis and Crop Protection

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netresearchgate.net Halogenated and, in particular, trifluoromethylated pyridine derivatives are of significant industrial importance. nih.gov

2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) is a key intermediate in the synthesis of several crop protection products and is in high demand. nih.gov This compound shares a 2,3-dichloro substitution pattern with this compound. The established synthetic routes to important agrochemicals from 2,3,5-DCTF suggest that this compound could serve as a valuable precursor for novel agrochemical agents. The iodine at the 4-position offers a reactive handle for the introduction of various toxophoric or property-modifying groups, potentially leading to the discovery of new active ingredients for crop protection.

Table 2: Key Halogenated Pyridine Intermediates in Agrochemicals

| Compound | Application | Reference |

|---|---|---|

| 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Intermediate for several crop-protection products | nih.gov |

| 2-chloro-5-methylpyridine | Precursor in the synthesis of 2,3,5-DCTF | nih.gov |

Development of Herbicides and Pesticides

This compound serves as a key synthetic intermediate in the creation of advanced pesticides. Its structure, containing active chlorine and iodine atoms on a pyridine ring, allows it to be a foundational component for pesticides with high efficacy in insecticidal, bactericidal, or herbicidal activities alfa-chemistry.com. The development of pesticides from such intermediates is aligned with the contemporary goal of creating "green pesticides," which aim to reduce adverse effects on the environment and non-target organisms alfa-chemistry.com.

The broader class of dichloropyridines, to which this compound belongs, are recognized as important raw materials for the preparation of crop protection agents acs.org. The synthesis pathway for many modern herbicides involves the use of halogenated pyridine derivatives. For instance, the related compound 2,3-dichloro-5-iodopyridine (B1321507) is a confirmed chemical intermediate used to prepare herbicidal molecules like 2-(4-(3-chloro-5-iodopyridyloxy)phenoxy)propionic acid and its derivatives scbt.com. This highlights a common strategy in agrochemical synthesis where the specific placement of halogen atoms on the pyridine core is crucial for the final product's biological activity.

The table below summarizes the role of various halogenated pyridines as precursors in the agrochemical industry, illustrating the context in which this compound functions.

| Precursor Compound | Resulting Agrochemical Class | Reference |

| 2,3-Dichloropyridine (B146566) | Crop Protection Agents | acs.org |

| 2,3-Dichloro-5-iodopyridine | Herbicides (phenoxypropionic acid type) | scbt.com |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Crop Protection Products | google.com |

| This compound | Pesticides (insecticides, bactericides, herbicides) | alfa-chemistry.com |

Contribution to Novel Crop Protection Agents

As a versatile synthetic block, this compound contributes to the generation of novel crop protection agents through various chemical reactions, such as nucleophilic substitution and cyclization alfa-chemistry.com. Chemists can utilize this compound as a starting material to construct more complex molecular structures by strategically designing reaction pathways alfa-chemistry.com. This adaptability is crucial in the discovery of new active ingredients that can overcome existing challenges in agriculture, such as pest resistance sigmaaldrich.com.

The importance of halogenated pyridine intermediates, in general, is well-established in the synthesis of leading agrochemicals. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is in high demand as a chemical intermediate for several major crop-protection products google.comresearchgate.net. The synthetic utility of these compounds underscores the chemical industry's reliance on such building blocks to innovate and produce next-generation solutions for global food security sigmaaldrich.com. The specific substitution pattern of this compound offers a unique scaffold for chemists to explore in the ongoing search for more effective and environmentally benign crop protection agents.

Advanced Materials Science Applications

Following a comprehensive review of scientific literature and patent databases, no specific research or applications were identified for this compound in the fields of novel organic materials, polymers, environment-sensitive probes, chromophores, or materials with enhanced electrical conductivity and chemical resistance. Therefore, the following subsections could not be addressed with scientifically accurate and verifiable information.

Synthesis of Novel Organic Materials and Polymers

No information available.

Design of Environment-Sensitive Probes and Chromophores

No information available.

Incorporation into Materials for Enhanced Electrical Conductivity and Chemical Resistance

No information available.

Future Research Directions and Outlook

Development of Sustainable and Green Synthetic Routes

The current multi-step syntheses for halogenated pyridines often rely on harsh reagents and generate significant waste, prompting a shift towards more environmentally benign methodologies. Future research will prioritize the development of green synthetic pathways to 2,3-Dichloro-4-iodopyridine.

Key areas of focus will include:

Catalytic Direct Halogenation: Investigating selective, late-stage C-H halogenation of 2,3-dichloropyridine (B146566) using advanced catalyst systems. researchgate.net This would circumvent the need for traditional diazotization reactions, which use hazardous reagents like sodium nitrite (B80452) and strong acids.

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer improved safety, efficiency, and scalability while minimizing waste. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in flow systems can lead to higher yields and purity.

Eco-Friendly Solvents and Reagents: Research into replacing hazardous solvents with greener alternatives like ionic liquids or water-based systems is crucial. Furthermore, exploring less toxic halogenating agents will be a priority. researchgate.netrsc.org

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or ultrasonic irradiation could significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comdntb.gov.ua

These approaches align with the principles of green chemistry, aiming to reduce the environmental footprint associated with the production of this valuable chemical intermediate. researchgate.netrsc.orgprinceton.edu

Exploration of Novel Reactivity Modalities and Catalyst Systems

The reactivity of this compound is dictated by the distinct electronic properties of its three halogen substituents. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, while the chloro groups offer potential for subsequent functionalization. Future work will aim to precisely control the regioselectivity of its reactions.

Table 1: Expected Reactivity at Halogenated Positions

| Position | Halogen | Bond Type | Expected Primary Reactivity |

| 4 | Iodine | C-I | Highest susceptibility to oxidative addition in Pd-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira). nih.gov |

| 2 | Chlorine | C-Cl | Potential site for nucleophilic aromatic substitution (SNAr), influenced by the nitrogen atom. nih.govresearchgate.net |

| 3 | Chlorine | C-Cl | Generally the least reactive site, but could be activated by specialized catalyst systems. |

Future research directions will likely involve:

Ligand-Controlled Regioselectivity: Designing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts that can override the inherent C4-I reactivity and selectively activate the C-Cl bonds at the C2 or even C3 position. nih.gov This would enable a programmed, stepwise functionalization of the pyridine (B92270) ring.

Orthogonal Coupling Strategies: Developing catalytic systems that are chemoselective for different halogens under distinct conditions. For example, a copper-catalyzed reaction might selectively target the C-I bond, leaving the C-Cl bonds intact for a subsequent palladium-catalyzed reaction.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to access novel reactivity patterns that are not achievable through traditional thermal methods. researchgate.net This could enable C-H functionalization or the introduction of new functional groups under mild conditions.

Expansion into Emerging Application Areas

While currently utilized primarily as a synthetic intermediate, the unique substitution pattern of this compound makes it an attractive scaffold for the development of novel molecules in several high-value sectors.

Medicinal Chemistry: The pyridine core is a privileged structure in drug discovery. researchgate.net The ability to selectively introduce three different substituents onto the 2,3,4-positions of the pyridine ring allows for the creation of diverse molecular libraries for screening against various biological targets. This could lead to the discovery of new therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.

Agrochemicals: Halogenated pyridines are key components in many modern herbicides and pesticides. dntb.gov.ua Following the precedent set by isomers like 2,3-dichloro-5-iodopyridine (B1321507), which is an intermediate for herbicides, this compound could serve as a valuable building block for a new generation of agrochemicals with improved efficacy and environmental profiles.

Materials Science: Pyridine-based molecules are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyridine ring through precise functionalization at three positions could lead to the development of novel materials with tailored optical and electronic properties. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Property Optimization

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and molecular properties, thereby saving significant time and resources.

Future research will leverage advanced computational tools to accelerate the development and application of this compound:

Reaction Mechanism and Regioselectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions. nih.govresearchgate.net This allows for the in silico prediction of the most favorable reaction pathways and regiochemical outcomes for cross-coupling and nucleophilic substitution reactions, guiding the design of experiments and the selection of optimal catalysts. researchgate.net

Predictive Synthesis with Machine Learning: By training machine learning algorithms on large datasets of reactions involving halogenated heterocycles, it may become possible to predict the success and yield of a planned synthesis using this compound as a substrate. princeton.eduacs.org These models can help chemists navigate complex reaction spaces and identify promising conditions without extensive empirical screening.

In Silico Property Optimization: Computational models can predict the physicochemical, electronic, and even toxicological properties of virtual derivatives of this compound. This is particularly valuable in drug discovery and materials science, where thousands of potential candidates can be screened computationally to identify those with the most promising profiles for subsequent synthesis and testing. researchgate.net

By integrating these computational approaches, researchers can adopt a "synthesis-by-design" strategy, leading to a more efficient and targeted exploration of the chemical space surrounding this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dichloro-4-iodopyridine, and how do reaction conditions influence yield?

- Methodology : A scalable synthesis involves halogenation and iodination of pyridine precursors. For example, stepwise halogenation under controlled temperatures (0–5°C) using iodine monochloride (ICl) in anhydrous dichloromethane can achieve regioselectivity . Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of ICl) minimizes side products like 2,6-dichloro isomers. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate) ensures intermediate purity .

- Data Note : Yields >70% are achievable with rigorous exclusion of moisture, as hydrolysis of intermediates (e.g., iodopyridines) can reduce efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : H NMR (CDCl) typically shows a deshielded pyridine proton at δ 8.2–8.5 ppm, while C NMR distinguishes iodine-substituted carbons (δ 90–100 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 273.89 (theoretical) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to functionalize this compound, and what challenges arise in regioselectivity?

- Methodology : The compound’s 4-iodo and 2,3-dichloro substituents enable sequential Suzuki-Miyaura couplings. For example:

- Step 1 : Selective coupling at the 4-iodo position using Pd(PPh) and arylboronic acids (1.5 equiv) in THF/HO (3:1) at 80°C .

- Step 2 : Subsequent coupling at the 2- or 3-chloro positions requires stronger catalysts (e.g., Pd(dppf)Cl) and elevated temperatures (100–120°C) .